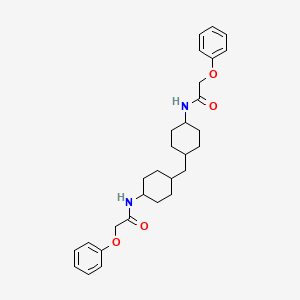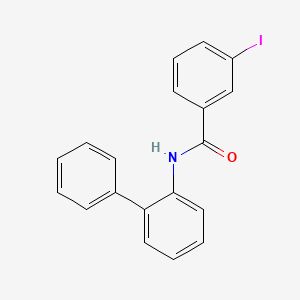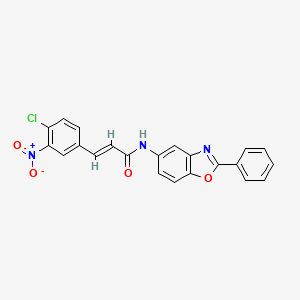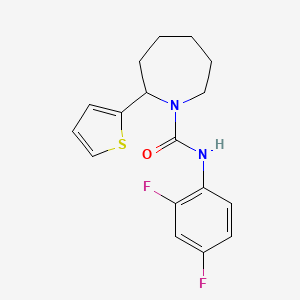
6,11-bis(phenylthio)-5,12-tetracenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,11-bis(phenylthio)-5,12-tetracenedione, also known as TPD, is a yellow solid compound that has been widely used in scientific research due to its unique properties. TPD is a highly conjugated molecule that exhibits strong electron-accepting ability, making it a useful material for various applications in organic electronics, optoelectronics, and photovoltaics.
作用機序
The mechanism of action of 6,11-bis(phenylthio)-5,12-tetracenedione in organic electronics and optoelectronics is based on its strong electron-accepting ability and its ability to transport holes. In OLEDs, this compound acts as a hole-transporting material, allowing for efficient electron-hole recombination and light emission. In OFETs, this compound acts as a p-type semiconductor, allowing for the efficient transport of holes. In DSSCs, this compound acts as a sensitizer, absorbing light and transferring electrons to the TiO2 electrode.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound due to its primarily industrial and scientific use. However, some studies have suggested that this compound may have potential applications in biomedical imaging and drug delivery due to its fluorescence properties and ability to transport molecules.
実験室実験の利点と制限
One of the main advantages of 6,11-bis(phenylthio)-5,12-tetracenedione is its strong electron-accepting ability, which makes it a useful material for various applications in organic electronics and optoelectronics. This compound is also relatively easy to synthesize and purify, making it a readily available material for scientific research. However, one of the main limitations of this compound is its low solubility in common solvents, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for 6,11-bis(phenylthio)-5,12-tetracenedione research, including:
1. Developing new synthesis methods to improve the solubility and stability of this compound.
2. Exploring the potential applications of this compound in biomedical imaging and drug delivery.
3. Investigating the use of this compound in organic electronics and optoelectronics for energy storage and conversion.
4. Studying the mechanism of action of this compound in various applications to improve its efficiency and performance.
5. Developing new derivatives of this compound with improved properties for specific applications.
Conclusion
In conclusion, this compound is a highly conjugated molecule that exhibits strong electron-accepting ability, making it a useful material for various applications in organic electronics, optoelectronics, and photovoltaics. The synthesis method of this compound involves the reaction of 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone with phenylthiol in the presence of a catalyst. This compound has potential applications in biomedical imaging and drug delivery, as well as in organic electronics and optoelectronics for energy storage and conversion. However, the low solubility of this compound in common solvents can make it difficult to work with in lab experiments. Further research is needed to improve the solubility and stability of this compound and to explore its potential applications in various fields.
合成法
The synthesis method of 6,11-bis(phenylthio)-5,12-tetracenedione involves the reaction of 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone with phenylthiol in the presence of a catalyst. The product is then purified through recrystallization and characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
科学的研究の応用
6,11-bis(phenylthio)-5,12-tetracenedione has been extensively studied for its potential applications in organic electronics, optoelectronics, and photovoltaics. This compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). This compound has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe in biological imaging.
特性
IUPAC Name |
6,11-bis(phenylsulfanyl)tetracene-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O2S2/c31-27-21-15-7-8-16-22(21)28(32)26-25(27)29(33-19-11-3-1-4-12-19)23-17-9-10-18-24(23)30(26)34-20-13-5-2-6-14-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRDDBKQTKBMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C4=CC=CC=C42)SC5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)




![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)

![methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)

